molecular formula C6H4INO2 B147127 1-Iodo-4-nitrobenzene CAS No. 636-98-6

1-Iodo-4-nitrobenzene

Cat. No.: B147127
CAS No.: 636-98-6
M. Wt: 249.01 g/mol
InChI Key: SCCCFNJTCDSLCY-UHFFFAOYSA-N
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Description

1-Iodo-4-nitrobenzene, also known as p-iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2. It is a yellow crystalline solid with a pungent odor. This compound is widely used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

1-Iodo-4-nitrobenzene is a generic chemical reagent used in organic synthesis . The primary targets of this compound are typically organic molecules that it reacts with during these synthesis processes.

Mode of Action

The mode of action of this compound involves its interaction with other molecules in a chemical reaction. For instance, in the hydrogenation of this compound, a sigma-bond is formed with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of the organic synthesis in which it is used. For example, in the hydrogenation of this compound, it is involved in the reduction of nitro groups to amines .

Result of Action

The result of this compound’s action is typically the formation of a new organic compound. For instance, in the hydrogenation process, the result is the formation of 4-iodoaniline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction can significantly affect the rate and outcome of the reaction . Additionally, it is sensitive to light and should be stored in cool, dry conditions in well-sealed containers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitrobenzene can be synthesized through the diazotization of 4-nitroaniline followed by iodination. The process involves the following steps:

  • Dissolve 0.5 grams of 4-nitroaniline in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5°C.
  • Add a cold solution of sodium nitrite to the mixture to form the diazonium salt.
  • Filter the cold solution and add it to a solution of potassium iodide in water with stirring.
  • Filter the product, wash it with water, and dry it. The crude product can be recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up and optimized for efficiency. The use of continuous flow processes and advanced catalysts, such as Ru-Me/Al2O3, can enhance the yield and purity of the product .

Chemical Reactions Analysis

1-Iodo-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Hydrogenation reactions typically use molecular hydrogen and metal catalysts.
  • Substitution reactions often involve nucleophiles like thiols and palladium or nickel catalysts.

Major Products:

  • Reduction yields 4-iodoaniline.
  • Substitution reactions can produce various aryl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Iodo-4-nitrobenzene is utilized in several scientific research fields:

Comparison with Similar Compounds

1-Iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The uniqueness of this compound lies in its higher reactivity, making it a valuable intermediate for various synthetic applications.

Properties

IUPAC Name

1-iodo-4-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

SCCCFNJTCDSLCY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I
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Molecular Formula

C6H4INO2
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DSSTOX Substance ID

DTXSID7060914
Record name Benzene, 1-iodo-4-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-4-nitrobenzene
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CAS No.

636-98-6
Record name 1-Iodo-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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